

# An In-depth Technical Guide to Glycoprotein Ia (GP1a): Structure, Function, and Signaling

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## Compound of Interest

Compound Name: GP1a

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## Introduction

Glycoprotein Ia (**GP1a**), also known as integrin  $\alpha 2\beta 1$  or CD49b/CD29, is a crucial cell surface receptor primarily recognized for its role in platelet adhesion and aggregation. As a member of the integrin family, it mediates cell-extracellular matrix (ECM) interactions, playing a vital role in hemostasis, thrombosis, and various other physiological and pathological processes. This technical guide provides a comprehensive overview of the structure, function, and signaling pathways of **GP1a**, with a focus on quantitative data and detailed experimental methodologies to support further research and therapeutic development.

## GP1a Protein Structure

**GP1a** is a heterodimeric transmembrane protein composed of two non-covalently associated subunits: the  $\alpha 2$  subunit (CD49b) and the  $\beta 1$  subunit (CD29). The overall structure is typical of integrins, featuring a large extracellular domain, a single transmembrane helix for each subunit, and short cytoplasmic tails.

## Extracellular Domain

The extracellular portion of the  $\alpha 2$  subunit is notable for the presence of an inserted domain (I-domain) of approximately 200 amino acids. This I-domain is critical for ligand binding and shares structural homology with the von Willebrand factor (vWF) A-domains. The crystal

structure of the  $\alpha 2$  I-domain reveals a dinucleotide-binding fold containing a metal ion-dependent adhesion site (MIDAS). This site, which typically binds a magnesium ion ( $Mg^{2+}$ ), is essential for the interaction with its primary ligand, collagen.[1][2] A key feature of the collagen-binding I-domains is an additional C-helix, which contributes to a groove centered around the MIDAS motif and is a major determinant of binding specificity.[1][2]

## Ligand Binding Site

The interaction between the **GP1a** I-domain and collagen is highly specific. **GP1a** recognizes and binds to a proline-hydroxylated sequence, G-F-P-G-E-R, within the collagen triple helix.[3] Modeling and mutagenesis studies have shown that a glutamic acid (E) residue from the collagen peptide coordinates with the  $Mg^{2+}$  ion at the MIDAS.[1][2] Several amino acid residues within the I-domain, including Asn-154, Tyr-157, Gln-215, Asp-219, and His-258, have been identified as being critical for collagen binding.[1] Mutations in these residues can significantly impair or abolish the interaction with collagen.

## GP1a Function

The primary function of **GP1a** is to act as a receptor for various ECM proteins, most notably collagen. This interaction is fundamental to several cellular processes.

## Platelet Adhesion and Aggregation

In the context of hemostasis, **GP1a** is a key player in the initial stages of thrombus formation. When a blood vessel is injured, the underlying collagen in the subendothelial matrix is exposed. Platelets in the bloodstream can then adhere directly to this exposed collagen via **GP1a**. [4][5] This initial adhesion is a critical step that precedes platelet activation and aggregation. Under low shear stress conditions, **GP1a** is a primary receptor for collagen-mediated platelet adhesion. However, under high shear stress, the initial tethering of platelets is primarily mediated by the interaction of glycoprotein Ib-IX-V with von Willebrand factor (vWF) bound to collagen, with **GP1a** then contributing to stable adhesion and subsequent platelet activation.[4]

## Cell Adhesion and Migration

Beyond platelets, **GP1a** is expressed on a variety of other cell types, including fibroblasts, endothelial cells, and epithelial cells, where it mediates adhesion to collagenous matrices.[6]

This adhesion is crucial for processes such as wound healing, angiogenesis, and tissue morphogenesis. For instance, **GP1a** supports vascular endothelial growth factor (VEGF) signaling and endothelial cell migration, which are essential for the formation of new blood vessels.<sup>[7]</sup>

## Viral Receptor

Interestingly, **GP1a** also serves as a receptor for certain viruses, including human echoviruses 1 and 8, and human rotavirus A.<sup>[3][8]</sup> The binding site for echovirus-1 has been mapped to a distinct surface on the  $\alpha 2$ -I domain, separate from the collagen-binding site.<sup>[1][2]</sup>

## Quantitative Data

**Table 1: Binding Affinities of GP1a I-domain for Collagen**

Ligand	Method	Affinity (Kd)	Reference
Type I Collagen	Real-time biosensor	90 ± 30 nM	<sup>[3]</sup>
Type I Collagen (with $\alpha$ C helix deletion)	Real-time biosensor	430 ± 90 nM	<sup>[3]</sup>
Fibrillar Type I Collagen	Specific Binding Assay	5.6 x 10 <sup>-8</sup> M (high affinity), 5.5 x 10 <sup>-7</sup> M (low affinity)	<sup>[9]</sup>

**Table 2: Expression Levels of GP1a on Human Platelets**

Platelet State	Method	GP1a Expression	Reference
Resting	Flow Cytometry	Poorly labeled	<sup>[10]</sup>
Thrombin-activated	Flow Cytometry	Increased surface expression (GP1a*)	<sup>[10]</sup>
Stored (Day 5)	Flow Cytometry	232,552.8 ± 32,887.0 (relative fluorescence units)	<sup>[11]</sup>
Stored (Day 19)	Flow Cytometry	95,133.3 ± 20,759.2 (relative fluorescence units)	<sup>[11]</sup>

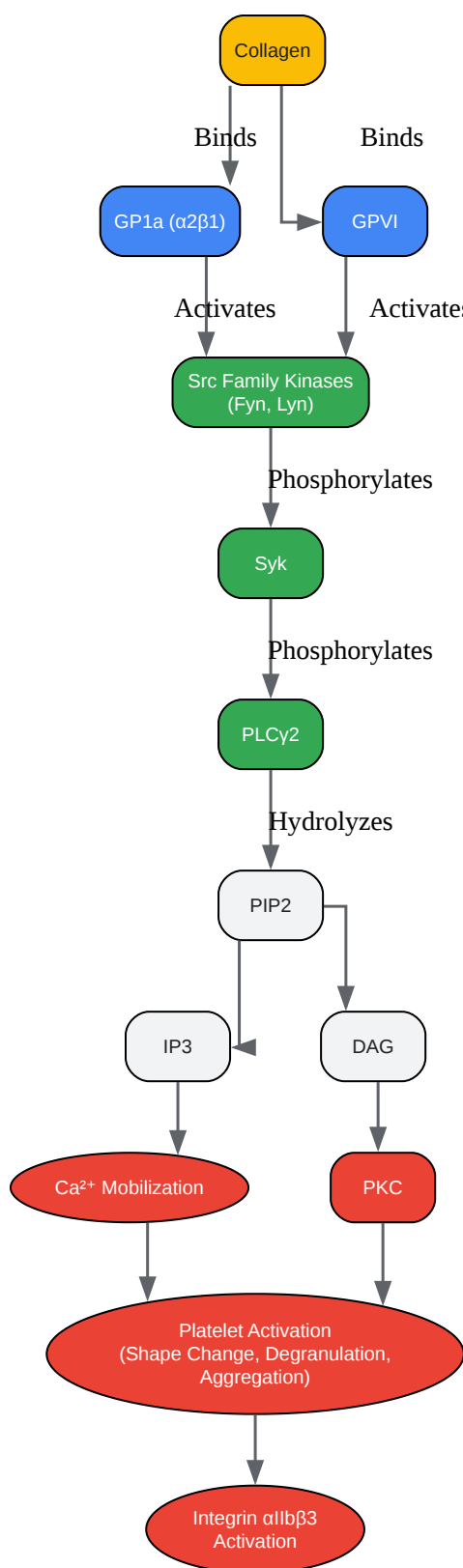
### Table 3: Effect of Mutations in the $\alpha 2$ I-domain on Collagen Binding

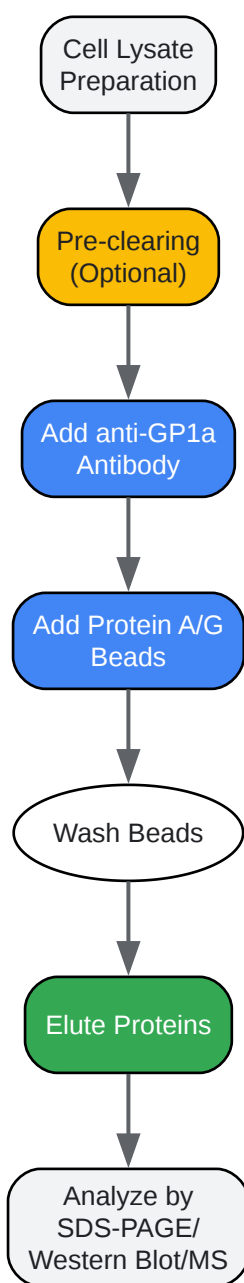
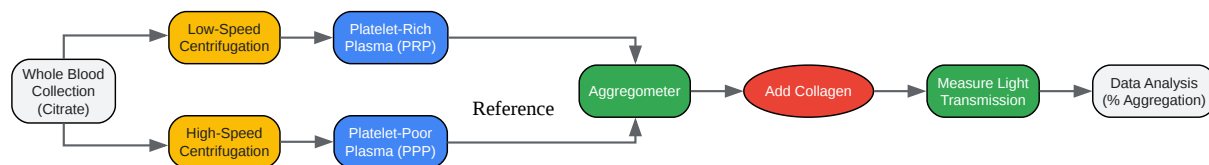
Mutation	Effect on Collagen Binding	Reference
Deletion of C-helix	Reduced affinity (Kd increased to $430 \pm 90$ nM)	[3]
Asn-154, Asp-219, His-258	Moderate reduction in binding	[1]
Tyr-157, Gln-215	Significant blockage of binding	[1]
D219A, D219N, D219R, E256Q, D259N, D292N, E299Q	Weakened affinity for type I collagen	[3]
G505S, G511S in collagen-like peptide	Disrupted binding to $\alpha 2$ I-domain	[2]

## GP1a Signaling Pathway

Upon binding to collagen, **GP1a** initiates a cascade of intracellular signaling events that lead to platelet activation, shape change, degranulation, and aggregation. This "outside-in" signaling is crucial for the propagation of the thrombotic response.

The binding of collagen to **GP1a**, often in concert with another platelet collagen receptor, GPVI, leads to the activation of Src family kinases, such as Fyn and Lyn. These kinases then phosphorylate downstream adapter proteins and enzymes, including Syk and phospholipase  $\text{Cy}2$  (PLC $\text{y}2$ ). Activation of PLC $\text{y}2$  results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ( $\text{Ca}^{2+}$ ) from intracellular stores, while DAG activates protein kinase C (PKC). The elevation of intracellular  $\text{Ca}^{2+}$  and activation of PKC are central events in platelet activation, leading to the activation of other integrins like  $\alpha \text{IIb}\beta 3$  (GPIIb/IIIa), which mediates platelet aggregation by binding fibrinogen.





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